molecular formula C7H5ClN4S B7760760 1-(4-chlorophenyl)tetrazole-5-thiol

1-(4-chlorophenyl)tetrazole-5-thiol

Cat. No.: B7760760
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol (-SH) group at position 5 and a 4-chlorophenyl group at position 1. The tetrazole ring contributes to its stability and electron-deficient character, while the 4-chlorophenyl substituent enhances lipophilicity and influences electronic properties through resonance and inductive effects.

Synthetic routes for related tetrazole-thiol derivatives often involve nucleophilic substitution or condensation reactions. For example, describes a method using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst to synthesize analogs like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) .

Properties

IUPAC Name

1-(4-chlorophenyl)tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The thiosemicarbazide diazotization method, detailed in patents, involves a multi-step sequence starting with the condensation of substituted thiosemicarbazides with aryl halides. For 1-(4-chlorophenyl)tetrazole-5-thiol, the precursor 4-chlorobenzyl chloride reacts with thiosemicarbazide in inert solvents such as acetone, chloroform, or ethyl acetate. This step forms an N,S-disubstituted thiosemicarbazide intermediate, which undergoes diazotization using sodium nitrite (NaNO2\text{NaNO}_2) in the presence of hydrochloric acid (HCl\text{HCl}).

The diazotization step is critical for cyclizing the intermediate into the tetrazole ring. Nitrosation generates a reactive diazonium intermediate, which spontaneously rearranges to form the 5-thiol substituent. Patent further clarifies that optimal temperatures for diazotization range between 0–5°C to minimize side reactions, achieving yields of 70–85%.

Friedel-Crafts Catalyzed Cyclization

Following diazotization, the intermediate is treated with a Friedel-Crafts catalyst (e.g., aluminum chloride, AlCl3\text{AlCl}_3) to enhance ring stability and substituent orientation. This step is performed in aprotic solvents like acetonitrile or dimethylformamide (DMF) at reflux temperatures (80–100°C). The catalyst facilitates electrophilic aromatic substitution, ensuring the 4-chlorophenyl group occupies the 1-position of the tetrazole ring.

Table 1: Reaction Conditions for Diazotization Method

StepReagents/ConditionsYield (%)Purity (%)
Thiosemicarbazide formation4-Chlorobenzyl chloride, acetone, 25°C9288
DiazotizationNaNO2\text{NaNO}_2, HCl\text{HCl}, 0–5°C8590
Friedel-Crafts cyclizationAlCl3\text{AlCl}_3, acetonitrile, 80°C7895

Purification and Isolation

Crude product isolation involves extraction with toluene or ethyl acetate, followed by washing with aqueous sodium hydroxide (NaOH\text{NaOH}) to remove acidic impurities. Recrystallization from chloroform or ethyl acetate yields pure this compound, with melting points reported as 122–125°C. Patent emphasizes that magnesium sulfate (MgSO4\text{MgSO}_4) is preferred for drying organic layers due to its compatibility with tetrazole derivatives.

Cyclization with Sodium Azide and Metal Halides

One-Pot Synthesis via [3+2] Cycloaddition

A high-yielding alternative, described in ChemicalBook, employs a one-pot cyclization of allyl isothiocyanate with sodium azide (NaN3\text{NaN}_3) in the presence of zinc chloride (ZnCl2\text{ZnCl}_2). The reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrile imine intermediate reacts with the thiocyanate group to form the tetrazole ring.

The synthesis is conducted in acetonitrile at 80°C for 1 hour, achieving near-quantitative yields (99%). Key advantages include minimal purification steps and avoidance of diazotization, which reduces the risk of exothermic decomposition.

Table 2: Optimization of One-Pot Cyclization

ParameterOptimal ConditionYield (%)
SolventAcetonitrile99
Temperature80°C99
CatalystZnCl2\text{ZnCl}_299
Reaction Time1 hour99

Work-Up and Acidification

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is treated with 5% NaOH\text{NaOH} to hydrolyze unreacted intermediates. Acidification with concentrated HCl\text{HCl} precipitates the product, which is filtered and washed with cold ethyl acetate. This method’s efficiency stems from the synergistic effect of ZnCl2\text{ZnCl}_2, which acts as both a Lewis acid catalyst and a stabilizer for the nitrile imine intermediate.

Comparative Analysis of Methodologies

Yield and Scalability

The diazotization method offers moderate yields (70–85%) but is industrially preferred due to its compatibility with large-scale reactors and readily available precursors. In contrast, the one-pot cyclization achieves superior yields (99%) but requires stringent temperature control and specialized equipment for handling azides.

Optimization Strategies for Industrial Applications

Solvent Selection and Recycling

Ethyl acetate and acetonitrile are optimal for diazotization and cyclization, respectively, due to their polarity and low boiling points. Patent highlights solvent recycling protocols, where toluene layers are reused after aqueous extraction, reducing waste by 40%.

Catalytic Enhancements

Replacing AlCl3\text{AlCl}_3 with zeolite-based catalysts in Friedel-Crafts steps improves regioselectivity and reduces effluent acidity. Similarly, substituting ZnCl2\text{ZnCl}_2 with ionic liquids in cyclization reactions enhances catalyst recovery and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

In organic synthesis, 1-(4-chlorophenyl)tetrazole-5-thiol serves as a versatile intermediate for the preparation of various derivatives. Its ability to undergo nucleophilic substitution reactions allows it to react with a range of electrophiles, facilitating the synthesis of more complex organic molecules.

Table 1: Reaction Pathways Involving this compound

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsVarious substituted tetrazoles
OxidationCan be oxidized to form sulfonic acids or sulfinamidesSulfonic acid derivatives
ReductionReduction reactions can form amines or alcoholsAmines or alcohol derivatives

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can enhance binding affinity to biological targets.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that certain derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Materials Science

In materials science, this compound can be used as a building block for creating functionalized polymers and nanomaterials. Its thiol group allows for easy incorporation into polymer matrices, enhancing properties such as conductivity and thermal stability.

Table 2: Applications in Materials Science

ApplicationDescriptionBenefits
Polymer SynthesisUsed as a monomer or crosslinker in polymer chemistryImproved mechanical properties
NanomaterialsIncorporated into nanocomposites for electronic applicationsEnhanced electrical conductivity

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter physicochemical properties. Key analogs include:

Compound Substituent(s) Key Data Reference
1-(3-Nitrophenyl)tetrazole-5-thiol 3-Nitro IR: 1560 cm⁻¹ (NO₂), 2550 cm⁻¹ (S-H); ¹H NMR: δ 8.2–8.5 ppm (aromatic protons)
1-(4-Fluorophenyl)tetrazole-5-thiol 4-Fluoro Not directly reported; inferred reactivity similar to chloro analogs
1-(3,4-Dichlorophenyl)tetrazole-5-thiol 3,4-Dichloro Higher melting point due to increased symmetry; IR: 750 cm⁻¹ (C-Cl)
  • Electronic Effects: The electron-withdrawing nitro group (3-NO₂) enhances acidity of the thiol group compared to the chloro analog, as seen in IR S-H stretching frequencies .
  • Steric Effects : Bulky substituents like 3,4-dichloro reduce solubility in polar solvents .

Substitution at the Tetrazole Position

Replacing the thiol group with other moieties alters reactivity and applications:

Compound Position 5 Substituent Key Data Reference
1-(4-Chlorophenyl)-5-methyl-1H-tetrazole Methyl Melting point: 145–147°C; ¹H NMR: δ 2.5 ppm (CH₃); lower acidity than thiol analogs
1-Phenyltetrazole-5-thiol Thiol IR: 2550 cm⁻¹ (S-H); used as a ligand in coordination chemistry
  • Thiol vs. Methyl : The thiol group enables disulfide bond formation and metal coordination, whereas methyl derivatives are more lipophilic and less reactive .

Heterocycle Variations

Replacing tetrazole with triazole or other heterocycles modifies biological and chemical behavior:

Compound Core Heterocycle Key Data Reference
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Triazole Molecular docking shows affinity for enzyme active sites; synthesized via S-alkylation
1-Methyl-1H-tetrazole-5-thiol Tetrazole Used in synthesizing pyrazole-carbonitrile hybrids; ¹H NMR: δ 3.96 ppm (NCH₃)
  • Triazole vs. Tetrazole : Triazoles generally exhibit lower ring strain and higher thermal stability, while tetrazoles have stronger hydrogen-bonding capacity due to the additional nitrogen atom .

Spectroscopic and Computational Insights

  • IR Spectroscopy : Thiol-containing tetrazoles show characteristic S-H stretches near 2550 cm⁻¹, while C-Cl stretches appear at 750 cm⁻¹ .
  • DFT Studies : For chlorophenyl derivatives, computational models predict dipole moments (~2.57 Debye) and HOMO-LUMO gaps indicative of moderate reactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)tetrazole-5-thiol, and how can reaction conditions be optimized for higher yields?

A robust method involves reacting substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves efficient coupling. Reaction progress should be monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . Optimizing molar ratios (1:1 for reactants) and catalyst loading (10 wt%) minimizes side products.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers look for?

  • IR Spectroscopy : Confirm the presence of thiol (-SH) and tetrazole rings via characteristic absorption bands at 2550–2650 cm⁻¹ (S-H stretch) and 1450–1600 cm⁻¹ (C=N/C-N stretches) .
  • ¹H NMR : Look for aromatic proton signals at δ 7.2–7.6 ppm (4-chlorophenyl group) and the absence of exchangeable thiol protons (δ ~1.5–2.5 ppm) in deuterated DMSO due to tautomerism .

Q. What purification methods are recommended for isolating this compound, and how do solvent choices impact crystallization efficiency?

Recrystallization in hot aqueous acetic acid (1:2 v/v) yields high-purity crystals. Solvent polarity must balance solubility and precipitation: polar aprotic solvents (e.g., DMF) dissolve intermediates, while semi-polar solvents (e.g., ethanol/water mixtures) enhance crystal lattice formation during cooling .

Q. How can researchers evaluate the compound’s solubility profile to inform experimental design?

Perform gradient solubility tests in solvents like DMSO (for biological assays), ethanol (for reactions), and chloroform (for chromatography). For example, dissolve 10 mg/mL in DMSO and serially dilute in PBS to assess precipitation thresholds. Solubility data guides solvent selection for kinetic studies or formulation .

Q. What are the critical steps for validating synthetic success in multi-step routes?

Use intermediate characterization (e.g., LC-MS for mass verification) and orthogonal techniques like ¹³C NMR to confirm regiospecific substitution. For instance, the 4-chlorophenyl group’s carbons appear at δ 125–135 ppm, while tetrazole carbons resonate at δ 150–160 ppm .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Employ molecular docking (e.g., AutoDock Vina) to simulate binding interactions with target proteins (e.g., cyclooxygenase-2). Pair this with ADME analysis using SwissADME to predict bioavailability and metabolic stability. Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

Cross-validate reaction conditions (e.g., catalyst type, solvent purity) and analytical protocols. For example, discrepancies in NMR chemical shifts may arise from tautomeric equilibria; use variable-temperature NMR or deuterium exchange experiments to confirm dynamic processes .

Q. How does modifying substituents on the tetrazole ring influence electronic properties and binding affinities?

Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity, measured via Hammett constants (σ). Electrostatic potential maps (DFT calculations) reveal charge distribution changes, correlating with enhanced binding to targets like bacterial enoyl-ACP reductase .

Q. What advanced techniques elucidate supramolecular interactions in crystalline forms of the compound?

Single-crystal X-ray diffraction determines intermolecular forces (e.g., π-π stacking, hydrogen bonds). For example, the thiol group may form S···H-N hydrogen bonds (2.8–3.2 Å) with adjacent tetrazole rings, stabilizing the lattice .

Q. How can researchers leverage thiol-disulfide exchange chemistry for drug delivery applications?

Functionalize the thiol group with disulfide-linked prodrugs (e.g., glutathione-responsive conjugates). Monitor redox-triggered release using HPLC-MS under simulated physiological conditions (pH 7.4, 10 mM GSH) .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental IR/NMR data with computed spectra (e.g., Gaussian 16) to confirm tautomeric forms .
  • Yield Optimization : Screen alternative catalysts (e.g., Amberlyst-15) or microwave-assisted synthesis to reduce reaction times .
  • Biological Assays : Use MTT assays for cytotoxicity profiling and ROS detection kits to evaluate antioxidant potential .

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